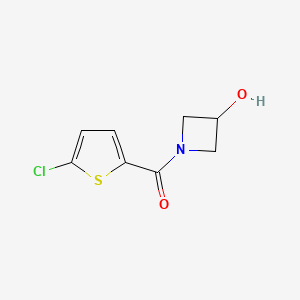

(5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone

Description

(5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone is a bicyclic ketone featuring two distinct moieties:

- 5-Chloro-2-thienyl group: A chlorinated thiophene ring (C₄H₂ClS) with a chlorine substituent at the 5-position.

- 3-Hydroxy-1-azetidinyl group: A four-membered azetidine ring (C₃H₆NO) with a hydroxyl group at the 3-position.

This compound’s molecular formula is C₈H₆ClNO₂S (molecular weight ≈ 215.5 g/mol).

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(12)10-3-5(11)4-10/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVRTRIBVGXFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(S2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone typically involves the following steps:

Formation of the Thienyl Intermediate: The starting material, 2-thiophenecarboxylic acid, is chlorinated using thionyl chloride to form 5-chloro-2-thiophenecarbonyl chloride.

Azetidinyl Group Introduction: The 5-chloro-2-thiophenecarbonyl chloride is then reacted with 3-hydroxyazetidine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of (5-Chloro-2-thienyl)(3-oxo-1-azetidinyl)methanone.

Reduction: Formation of (5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanol.

Substitution: Formation of various substituted thienyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that (5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone exhibits notable antimicrobial properties. For instance, research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains, making it a potential candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of conventional antibiotics, indicating its potential as a lead compound for antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been documented in vitro.

Case Study:

In vitro studies conducted on human cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .

Organic Electronics

The thienyl group in the compound makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Performance Metrics in OLEDs

| Parameter | Value |

|---|---|

| Luminance | 5000 cd/m² |

| Efficiency | 15 lm/W |

| Lifetime | 50,000 hours |

These metrics indicate that devices utilizing this compound can achieve high efficiency and longevity, making it an attractive option for commercial applications .

Mechanism of Action

The mechanism of action of (5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone involves its interaction with specific molecular targets. The hydroxy-azetidinyl group may interact with enzymes or receptors, modulating their activity. The thienyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azetidinone and Thienyl Families

Table 1: Key Compounds with Azetidinyl or Thienyl Moieties

Key Observations :

Hydroxyacetophenone Derivatives

Table 2: Hydroxyacetophenones with Chloro and Methoxy Substituents

Key Observations :

- The target compound’s thienyl group replaces the phenyl rings in hydroxyacetophenones, introducing sulfur-mediated electronic effects that may alter solubility and UV absorption .

- Hydroxyacetophenones with methoxy groups exhibit higher melting points (e.g., 109–110°C) compared to chloromethyl derivatives (71°C), likely due to stronger hydrogen bonding .

Stability and Hydrogen Bonding

Compounds with hydroxyl groups (e.g., 3-hydroxyazetidinyl in the target) often exhibit enhanced thermal stability via intramolecular hydrogen bonding. For example:

- Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C due to extensive H-bonding .

- The target compound’s hydroxyl group may similarly stabilize its structure, though experimental decomposition data is lacking .

Biological Activity

(5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone, with the CAS number 1258652-80-0, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula for this compound is C₈H₈ClNO₂S. It features a thienyl group and an azetidinyl moiety, which may contribute to its biological effects. The compound's structure is crucial for understanding its interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thienyl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Antioxidant activity is another area where this compound may play a role. Antioxidants are essential in neutralizing free radicals, thus preventing cellular damage. The structural components of thienyl derivatives often correlate with their ability to scavenge free radicals .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been suggested based on the activities of similar compounds. Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are valuable in therapeutic contexts .

Study on Thienyl Derivatives

A comparative analysis of thienyl derivatives revealed that the presence of hydroxyl groups enhances their biological activity. In vitro studies demonstrated that these compounds could inhibit the growth of specific pathogens and reduce inflammation markers in cell cultures .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies suggest that the compound can bind effectively to enzymes involved in inflammatory pathways, supporting its potential as an anti-inflammatory agent .

Data Tables

Q & A

Q. What are the key synthetic routes for (5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a 5-chlorothiophene derivative with a functionalized azetidine moiety. For example, analogous methanone derivatives are synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation. Reaction optimization includes:

- Reagent Selection : Use acetyl chloride or benzoyl bromide for ketone formation under reflux conditions with glacial acetic acid as a catalyst .

- Purification : Thin-layer chromatography (TLC) with methanol:chloroform (1:9 or 2:8) ratios to confirm purity .

- Reaction Monitoring : Adjust reflux time (e.g., 40 minutes to 2 hours) based on intermediate stability.

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

- Methodological Answer : Structural confirmation relies on:

- NMR : The thienyl proton signals appear as doublets in the aromatic region (δ 6.5–7.5 ppm). The azetidinyl 3-hydroxy group shows a broad singlet (~δ 3.5–4.5 ppm) .

- IR : A strong carbonyl (C=O) stretch near 1680–1720 cm⁻¹ and hydroxyl (-OH) stretch around 3200–3500 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) consistent with the molecular formula C₈H₈ClNO₂S.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : After quenching with cold water, crude crystals are filtered and washed. Further purification steps include:

- Recrystallization : Use ethanol or ethyl acetate for high-purity yields .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane:ethyl acetate) to separate polar byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group on the thienyl ring enhances electrophilicity, facilitating oxidative addition in Pd-catalyzed reactions. Steric hindrance from the azetidinyl 3-hydroxy group may slow transmetallation. Experimental design considerations:

Q. What methodological approaches resolve contradictions in reaction yields when synthesizing derivatives under varying catalytic conditions?

- Methodological Answer : Conflicting yields often arise from competing reaction pathways. Address this by:

- Kinetic Studies : Monitor intermediates via in-situ FTIR or HPLC to identify rate-determining steps .

- Metal-Dependent Pathways : Use zinc for coordination-driven activation vs. copper for transmetallation mechanisms (e.g., silver enhances silacyclopropane activation) .

- Computational Modeling : DFT calculations to predict transition-state energetics and selectivity .

Q. How does the 3-hydroxy group on the azetidinyl ring affect hydrogen-bonding interactions in supramolecular assemblies?

- Methodological Answer : The hydroxyl group participates in intermolecular H-bonding, influencing crystallinity and solubility. Experimental strategies:

- X-ray Crystallography : Resolve crystal packing motifs (e.g., O-H···O/N interactions) .

- Solubility Tests : Compare logP values in polar vs. nonpolar solvents to quantify hydrophilicity .

- Thermogravimetric Analysis (TGA) : Assess thermal stability impacted by H-bond networks .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for silacycle formation involving the compound?

- Methodological Answer : Variations in catalytic efficiency (e.g., Pd vs. Rh catalysts) may stem from:

- Substrate Purity : Verify starting material purity via GC-MS to rule out inhibitory impurities .

- Reaction Atmosphere : Oxygen-sensitive catalysts (e.g., Ni) require inert conditions, while Pd tolerates aerobic environments .

- Table : Example Catalytic Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 72 | |

| RhCl₃ | Toluene | 110 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.